molecular formula C10H15N B1265813 3-tert-Butylaniline CAS No. 5369-19-7

3-tert-Butylaniline

Cat. No. B1265813
CAS RN: 5369-19-7
M. Wt: 149.23 g/mol
InChI Key: DPKTVUKEPNBABS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-tert-Butylaniline and related compounds involves various strategies, including the use of N-tert-butanesulfinyl imines as versatile intermediates. N-tert-Butanesulfinyl aldimines and ketimines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones. This method facilitates the synthesis of a wide range of highly enantioenriched amines, showcasing the versatility of tert-butyl-based intermediates in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular structure of 3-tert-Butylaniline features a tert-butyl group attached to the nitrogen atom of an aniline ring. This structural motif imparts steric bulk, influencing the compound's reactivity and physical properties. The tert-butyl group's influence on the electron density of the aniline moiety also affects its participation in chemical reactions.

Chemical Reactions and Properties

3-tert-Butylaniline participates in various chemical reactions, leveraging its aniline moiety for nucleophilic substitution, electrophilic substitution, and coupling reactions. Its tert-butyl group can influence these reactions by steric hindrance, affecting the reactivity and selectivity of the compound in organic syntheses.

Physical Properties Analysis

The physical properties of 3-tert-Butylaniline, such as boiling point, melting point, and solubility, are significantly influenced by the tert-butyl group. This group increases the molecular volume, affecting the compound's phase behavior and interactions with solvents.

Chemical Properties Analysis

The chemical properties of 3-tert-Butylaniline, including acidity, basicity, and reactivity towards oxidizing or reducing agents, are shaped by the presence of both the aniline nitrogen and the tert-butyl group. The electron-donating effect of the tert-butyl group modulates the electron density on the aniline nitrogen, impacting the compound's chemical behavior in various reactions.

Scientific Research Applications

Application 1: Hydrodechlorination Technology

  • Summary of the Application : Hydrodechlorination technology is an innovative method of transforming chlorinated waste streams into a recyclable product . In this context, 3-tert-Butylaniline is synthesized from 4-tert-butyl-1-chloro-2-nitrobenzene .
  • Methods of Application or Experimental Procedures : The hydrodehalogenation of 4-tert-butyl-1-chloro-2-nitrobenzene is carried out over a Raney nickel catalyst . The reaction solution consists of methanol and water (v: v=4:1), with ammonium acetate as the additive . The ratio of ammonium acetate and 4-tert-butyl-1-chloro-2-nitrobenzene is 1:1 . The reaction is conducted at a temperature of 140 °C and a pressure of 3.0 Mpa .
  • Results or Outcomes : The highest efficiency can be achieved on hydride-chlorination of 4-tert-butyl-1-chloro-2-nitrobenzene . A rather high catalytic activity can be retained by adding water .

Application 2: Preparation of Rotamers

  • Summary of the Application : 2-tert-Butylaniline, a compound similar to 3-tert-Butylaniline, is used in the preparation of two rotamers, anti - and syn - N, N′ -bis- (2- tert -butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The guest inclusion abilities of the prepared rotamers were investigated .

Application 3: Synthesis of Polyimides

  • Summary of the Application : 3-tert-Butylaniline is used in the synthesis of a novel diamine, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether, which is then used to produce polyimides . These polyimides exhibit enhanced solubility in organic solvents and can form transparent, tough, and flexible films .
  • Methods of Application or Experimental Procedures : The diamine is synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection . Polyimides are then obtained by one-pot polycondensation of the diamine with several commercial aromatic dianhydrides .
  • Results or Outcomes : The resulting polyimides display outstanding thermal stability, with the 5% weight loss temperature ranging from 525 °C to 529 °C . They also have high glass transition temperatures (Tgs) higher than 264 °C .

Application 4: Schiff Base Formation

  • Summary of the Application : 4-tert-Butylaniline, a compound similar to 3-tert-Butylaniline, is used in the formation of a Schiff base with 4-tert-butylbenzaldehyde .
  • Methods of Application or Experimental Procedures : The Schiff base formation reaction is carried out in ethanol using the matrix-assisted laser desorption ionization-chip system .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Application 5: Synthesis of Diamine

  • Summary of the Application : 3-tert-Butylaniline is used in the synthesis of a novel diamine, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether . This diamine is then used to produce polyimides .
  • Methods of Application or Experimental Procedures : The diamine is synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through iodination, acetyl protection, coupling reaction, and deacetylation protection . Polyimides are then obtained by one-pot polycondensation of the diamine with several commercial aromatic dianhydrides .
  • Results or Outcomes : The resulting polyimides display outstanding thermal stability, with the 5% weight loss temperature ranging from 525 °C to 529 °C . They also have high glass transition temperatures (Tgs) higher than 264 °C .

Application 6: Research Use

  • Summary of the Application : 3-tert-Butylaniline is used in various chemical research applications .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

3-tert-Butylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of exposure, it is advised to wash thoroughly with water and seek medical attention if necessary .

Relevant Papers

Several papers have been published on 3-tert-Butylaniline. These include studies on its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .

properties

IUPAC Name

3-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKTVUKEPNBABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201942
Record name 3-tert-Butylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butylaniline

CAS RN

5369-19-7
Record name 3-(1,1-Dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5369-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-tert-Butylaniline
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Record name 3-tert-Butylaniline
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Record name 3-tert-butylaniline
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Synthesis routes and methods I

Procedure details

1-Bromo-4-tert-butyl-2-nitro-benzene (18 g) was reduced as described in General Method 3 using 10% palladium on charcoal (1 g) and MeOH (100 mL) in a hydrogen atmosphere (50 psi). The catalyst was filtered, and the solvents were evaporated. The residue was taken in EtOAc (100 mL) and washed with saturated sodium bicarbonate solution and H2O. The solution was dried and concentrated. The residue was purified by flash chromatography to give 3-tert-butyl-phenylamine. MS (APCI): 150 (M+H).
Quantity
18 g
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Synthesis routes and methods II

Procedure details

The procedure described in Example 27 is followed, using a catalyst which contains 1.0% by weight of palladium on a lithium/aluminum spinel. Starting from 3-tert-butylcyclohexylamine, there is obtained m-tert-butylaniline (boiling point=72°-73° C./0.27 mbar) in a yield of 95% of the theory.
[Compound]
Name
lithium aluminum spinel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
CL Li - Advanced Materials Research, 2014 - Trans Tech Publ
… 3-tert-butylaniline is an important chemical raw materials and … value for preparation of 3-tert-butylaniline by using catalytic … , resulted in excellent yields of 3-tert-butylaniline. First, we get 4…
Number of citations: 0 www.scientific.net
S Liu, JPC Pestano, C Wolf - The Journal of Organic Chemistry, 2008 - ACS Publications
… 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N,N′-dioxide, 1, has been synthesized in five steps from 3-tert-butylaniline and 2-chlorobenzoic acid in 29% overall yield. This C 2 -…
Number of citations: 67 pubs.acs.org
X Mei, AT August, C Wolf - The Journal of organic chemistry, 2006 - ACS Publications
… Acid 17 was produced by amination of 2-chlorobenzoic acid, 1, and 3-tert-butylaniline, 16, as a white solid in 85% yield. H NMR (300 MHz, CDCl 3 ) δ =1.34 (s, 9H), 6.74 (dd, J = 0.7 Hz, …
Number of citations: 74 pubs.acs.org
JVN Vara Prasad - Organic Letters, 2000 - ACS Publications
… Nitration of 3-tert-butylaniline or 3-isopropylaniline 22 was performed using trifluoroacetic anhydride and potassium nitrate in excellent yields to obtain 23. The trifluoroacetyl group in …
Number of citations: 13 pubs.acs.org
JN Volle, U Mävers, M Schlosser - 2008 - Wiley Online Library
… Whereas 4-tert-butylaniline afforded the 6-isomer 2 without any problem, the same sequence applied to the 3-tert-butylaniline produced an inseparable mixture of the 5- and 7-isomers …
F Bell - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
Space-filling atomic models can represent only with difficulty 2: 6-disubstituted tert.-butylbenzenes, particularly if the substituents are halogen atoms. In the present paper a number of …
Number of citations: 11 pubs.rsc.org
Y Qin, X Yang, J Jin, D Li, X Zhou… - Advanced Optical …, 2022 - Wiley Online Library
… )pyrimidin-5-amine (A2), which can be converted to N 4 -(3-(tert-butyl)phenyl)-N 5 -isopropyl-2-(trifluoromethyl)pyrimidine-4,5-diamine (A3) upon treatment with 3-tert-butylaniline. After …
Number of citations: 9 onlinelibrary.wiley.com
H Bloux, A Dahiya, A Hébert, F Fabis… - … A European Journal, 2023 - Wiley Online Library
… To a solution of NaNO2 (76 mg, 1.10 mmol) in H2O (0.25 mL) was added dropwise a mixture of 3‐tert‐butylaniline (158 µL, 1.00 mmol) in H2O (1.6 mL) and 12 N HCl (0.4 mL) below 5 C…
SL Suraru, C Burschka… - The Journal of organic …, 2014 - ACS Publications
… Substitution of Br 4 -NDI-C 3 H 7 with 3-tert-butylaniline gave NDI 1e, bearing the same substitution pattern at the NDI core as in NDI 1c. For the reaction of Br 4 -NDI-C 8 H 17 with …
Number of citations: 47 pubs.acs.org
T Ikawa, S Masuda, S Akai - Chemistry–A European Journal, 2020 - Wiley Online Library
… The crude product, in which 4-tert-butylaniline and 3-tert-butylaniline were not detected by 300 MHz 1 H NMR spectroscopic analysis (5 e/5 e′=2:1), was purified by column …

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